3-Hydroxydodeca-2,4-dienedioic acid
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Overview
Description
3-Hydroxydodeca-2,4-dienedioic acid is an organic compound that belongs to the class of medium-chain fatty acids. It is characterized by the presence of a hydroxyl group and two conjugated double bonds within its dodeca (12-carbon) chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxydodeca-2,4-dienedioic acid can be achieved through several methods. One common approach involves the use of dienedioic acid as a building block. The synthetic route typically includes the following steps:
Heck-Decarboxylate Coupling: This method involves the coupling of dienedioic acid with appropriate reagents under palladium-catalyzed conditions.
Hydrolysis: Following the coupling reaction, hydrolysis is performed to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck-decarboxylate coupling reactions, utilizing environmentally friendly and commercially available dienedioic acid. The process is optimized for broad substrate scope, good functional group tolerance, and late-stage derivatization of complex molecules .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxydodeca-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of dodeca-2,4-dienedioic acid derivatives with ketone or aldehyde functionalities.
Reduction: Formation of saturated dodecanedioic acid derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Hydroxydodeca-2,4-dienedioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyenes and other complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its role in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxydodeca-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and biological activity. For example, the compound’s anticancer properties are attributed to its ability to interfere with cellular processes in leukemia cells .
Comparison with Similar Compounds
Similar Compounds
Dodeca-2,4-dienedioic acid: Lacks the hydroxyl group but shares the conjugated double bonds.
3-Hydroxydecanoic acid: Contains a hydroxyl group but lacks the conjugated double bonds.
Uniqueness
3-Hydroxydodeca-2,4-dienedioic acid is unique due to the combination of a hydroxyl group and conjugated double bonds within its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
114320-64-8 |
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Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-hydroxydodeca-2,4-dienedioic acid |
InChI |
InChI=1S/C12H18O5/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h5,7,9,13H,1-4,6,8H2,(H,14,15)(H,16,17) |
InChI Key |
RUISWTGWXMFDRQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCC=CC(=CC(=O)O)O |
Origin of Product |
United States |
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